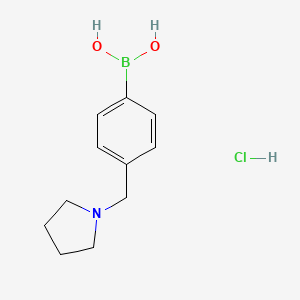
偏氟磷酸半水合物
描述
Difluorophosphoric acid hemihydrate is a useful research compound. Its molecular formula is F4H4O5P2 and its molecular weight is 221.97 g/mol. The purity is usually 95%.
BenchChem offers high-quality Difluorophosphoric acid hemihydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Difluorophosphoric acid hemihydrate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
作用机制
Target of Action
Difluorophosphoric acid hemihydrate is an inorganic compound with the molecular formula
HPO2F2⋅0.5H2OHPO_2F_2 \cdot 0.5H_2OHPO2F2⋅0.5H2O
. It is a strong acid and its primary targets are substances that can undergo acid-base reactions . It can react with bases, including amines, amides, and inorganic hydroxides .Mode of Action
The compound interacts with its targets through acid-base reactions. It donates a proton (H+) to the base, resulting in the formation of a conjugate base and a conjugate acid . This interaction can lead to significant changes in the chemical properties of the substances involved.
Biochemical Pathways
Difluorophosphoric acid hemihydrate can undergo several reactions. It can be prepared by the hydrolysis of phosphoryl fluoride, with the reaction:
POF3+H2O→HPO2F2+HFPOF_3 + H_2O \rightarrow HPO_2F_2 + HFPOF3+H2O→HPO2F2+HF
. Further hydrolysis gives fluorophosphoric acid:HPO2F2+H2O→H2PO3F+HFHPO_2F_2 + H_2O \rightarrow H_2PO_3F + HFHPO2F2+H2O→H2PO3F+HF
. Complete hydrolysis gives phosphoric acid:H2PO3F+H2O→H3PO4+HFH_2PO_3F + H_2O \rightarrow H_3PO_4 + HFH2PO3F+H2O→H3PO4+HF
. These reactions indicate that difluorophosphoric acid hemihydrate can participate in and affect various biochemical pathways.Pharmacokinetics
As a strong acid, it is expected to have high reactivity and potentially low bioavailability due to its corrosive nature and potential for rapid reactions in biological systems .
Result of Action
The molecular and cellular effects of difluorophosphoric acid hemihydrate’s action are largely dependent on its reactivity. As a strong acid, it can cause significant changes in pH and can react with various biological molecules, potentially leading to cellular damage . It is corrosive to glass, fabric, metals, and living tissue .
Action Environment
The action, efficacy, and stability of difluorophosphoric acid hemihydrate are influenced by environmental factors such as temperature, pH, and the presence of other chemicals. For instance, it is thermally and hydrolytically unstable , which means its reactivity and efficacy can decrease with increased temperature or in aqueous environments. Furthermore, its corrosive nature means it can react with a wide range of substances, which can influence its action and stability .
生化分析
Biochemical Properties
Difluorophosphoric acid hemihydrate plays a role in various biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with phosphoryl fluoride and fluorophosphoric acid, leading to the formation of difluorophosphoric acid through hydrolysis . The compound’s interactions with biomolecules are primarily characterized by its ability to form strong bonds with fluorine atoms, which can influence the activity of enzymes and proteins involved in phosphorylation processes.
Cellular Effects
Difluorophosphoric acid hemihydrate has significant effects on various types of cells and cellular processes. It is known to be corrosive to living tissue, which can lead to cellular damage and disruption of normal cellular functions . The compound can influence cell signaling pathways, gene expression, and cellular metabolism by altering the phosphorylation states of key biomolecules. This can result in changes in cellular behavior, including altered growth and differentiation patterns.
Molecular Mechanism
The molecular mechanism of difluorophosphoric acid hemihydrate involves its ability to interact with biomolecules at the molecular level. The compound can bind to enzymes and proteins, leading to inhibition or activation of their functions . It can also induce changes in gene expression by modifying the phosphorylation states of transcription factors and other regulatory proteins. These interactions can result in significant alterations in cellular processes and functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of difluorophosphoric acid hemihydrate can change over time due to its instability. The compound is known to degrade over time, leading to a decrease in its effectiveness and potential changes in its impact on cellular functions . Long-term exposure to the compound can result in cumulative cellular damage and alterations in cellular behavior, which can be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of difluorophosphoric acid hemihydrate vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular functions, while higher doses can lead to significant toxic or adverse effects . Threshold effects have been observed, where a certain dosage level results in a marked increase in cellular damage and disruption of normal cellular processes. High doses of the compound can lead to severe toxicity and adverse health effects in animal models.
Metabolic Pathways
Difluorophosphoric acid hemihydrate is involved in metabolic pathways related to phosphorylation processes. It interacts with enzymes and cofactors involved in the hydrolysis of phosphoryl fluoride and fluorophosphoric acid, leading to the formation of difluorophosphoric acid . These interactions can influence metabolic flux and metabolite levels, resulting in changes in cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of difluorophosphoric acid hemihydrate within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments, where it can accumulate and exert its effects . The localization and accumulation of the compound can impact its activity and function within cells.
Subcellular Localization
Difluorophosphoric acid hemihydrate is localized to specific subcellular compartments, where it can exert its effects on cellular functions. The compound may be directed to specific organelles or compartments through targeting signals or post-translational modifications . Its subcellular localization can influence its activity and function, leading to changes in cellular behavior and processes.
属性
IUPAC Name |
difluorophosphinic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2F2HO2P.H2O/c2*1-5(2,3)4;/h2*(H,3,4);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFULUWWEYQSBCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.OP(=O)(F)F.OP(=O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F4H4O5P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[2-(7-Ethylimidazo[1,2-a]pyridin-2-yl)ethyl]amine dihydrochloride](/img/structure/B1442645.png)
![1-[(4-Chlorophenyl)acetyl]piperidin-4-amine hydrochloride](/img/structure/B1442646.png)
![[(1-Ethyl-1H-imidazol-2-YL)methyl]methylamine dihydrochloride](/img/structure/B1442647.png)

-amine dihydrochloride](/img/structure/B1442651.png)
![N-[(4-methyl-1,3-thiazol-2-yl)methyl]ethanamine dihydrochloride](/img/structure/B1442652.png)


![2-Bromothieno[2,3-b]pyridine](/img/structure/B1442659.png)


![1-Benzyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indole](/img/structure/B1442664.png)
![tert-Butyl 3-(6-(1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoate](/img/structure/B1442667.png)
